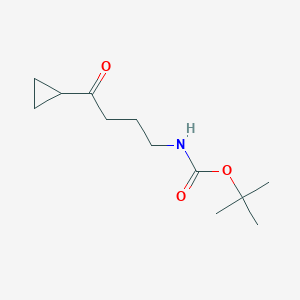![molecular formula C23H21N3O3S B2432942 2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-90-5](/img/structure/B2432942.png)
2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a sulfonamide-based compound. It’s part of the quinoline class of compounds, which are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular formula of the compound is C23H21N3O3S, and it has a molecular weight of 419.5.Chemical Reactions Analysis
While specific chemical reactions involving “2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” are not available, quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds have shown potential in photodynamic therapy, a treatment method for cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Chemical and Molecular Structure Studies : Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) conducted a study on the synthesis and molecular-electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. This research contributes to the understanding of the molecular structure and chemical behavior of compounds related to 2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide (Rublova et al., 2017).
Luminescence Properties in Metal Complexes : Popov, Borodkin, Tsaturyan, Tupolova, Levchenkov, Minin, Burlov, Revinskii, Shcherbakov, and Raspopova (2017) synthesized a new Schiff base ligand containing sulfanilamide and quinazolinone fragments. This compound, in its zinc and cadmium complexes, exhibited luminescence properties, suggesting potential applications in material science (Popov et al., 2017).
Synthesis of Novel Compounds for Potential Medical Applications : El-hamid and Ismail (2004) focused on the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides, which are analogues to certain antiviral drugs. This indicates the potential of these compounds in developing new medications (El-hamid & Ismail, 2004).
Inhibitors of Enzymes for Medical Research : Röver, Cesura, Huguenin, Kettler, and Szente (1997) described the synthesis of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. This research underscores the compound's potential in neurological disease treatment (Röver et al., 1997).
properties
IUPAC Name |
2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-11-12-22(16(2)13-15)30(28,29)25-18-7-6-8-19(14-18)26-17(3)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLFOOALFMVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2432863.png)
![1-(2-hydroxyethyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432864.png)
![5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2432867.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B2432873.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2432878.png)
![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2432880.png)